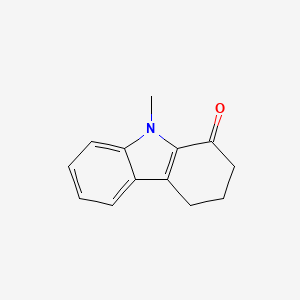

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

描述

9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tetrahydrocarbazole derivative characterized by a partially hydrogenated carbazole core with a ketone group at position 1 and a methyl substituent at position 7. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol) . The compound is synthesized via Pd-catalyzed carbonylation of olefins, achieving a 75% yield under optimized conditions . Key structural features include a planar carbazole aromatic system and a non-planar tetrahydrofused ring, which influence its physicochemical and photophysical properties.

属性

IUPAC Name |

9-methyl-3,4-dihydro-2H-carbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFSAVURETUQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297275 | |

| Record name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-19-4 | |

| Record name | 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115038 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1485-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 2,3,4,9-Tetrahydro-1H-Carbazol-1-One

The ketone precursor is synthesized via oxidation of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, which is obtained through sodium borohydride (NaBH₄) reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one. The reduction is conducted in tetrahydrofuran (THF) and methanol under Schlenk conditions, yielding the alcohol intermediate with 90% efficiency. Subsequent oxidation using agents like pyridinium chlorochromate (PCC) converts the alcohol to the ketone.

N-Methylation with Methyl Iodide

The alkylation step employs sodium hydride (NaH) as a base in THF, facilitating the reaction between 2,3,4,9-tetrahydro-1H-carbazol-1-one and methyl iodide at 0–20°C. The procedure achieves a 97% yield of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, with purity confirmed via NMR and chromatographic analysis. Key advantages include high selectivity and scalability, though the requirement for inert conditions and moisture-sensitive reagents poses practical challenges.

Fischer Indole Synthesis with 4-Methylcyclohexanone

The Fischer indole reaction offers a direct route to the tetrahydrocarbazole skeleton. By reacting 4-methylcyclohexanone with substituted phenylhydrazines, the 9-methyl group is incorporated during cyclization.

Cyclization under Acidic Conditions

In a representative procedure, phenylhydrazine hydrochloride reacts with 4-methylcyclohexanone in 10% aqueous sulfuric acid at 90°C for 90 minutes. This method yields 92–94% of the tetrahydrocarbazole intermediate, which is subsequently oxidized to introduce the 1-ketone group. The use of electron-donating substituents on the phenylhydrazine enhances reaction efficiency, while electron-withdrawing groups reduce yields.

Post-Synthesis Oxidation

The intermediate 9-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes oxidation using mild oxidizing agents such as potassium permanganate (KMnO₄) or manganese dioxide (MnO₂). This step typically proceeds in dichloromethane or acetone, achieving >85% conversion to the ketone.

Green Synthesis Using Ionic Liquid Catalysis

A sustainable approach utilizes 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF₄)]) as a catalyst in methanol. This method combines the Fischer indole synthesis and methylation into a one-pot reaction.

Reaction Optimization

A mixture of phenylhydrazine hydrochloride (2.0 g, 0.013 mol) and 4-methylcyclohexanone (1.36 g, 0.016 mol) is refluxed with [bmim(BF₄)] (20 mol%) in methanol for 5–7 hours. The ionic liquid facilitates both cyclization and methylation, yielding 95% of the target compound. Key benefits include reduced reaction time (5–7 hours vs. 12–24 hours for conventional methods) and catalyst recyclability for up to five cycles.

Comparative Analysis

Table 1 summarizes the performance of [bmim(BF₄)] against traditional solvents:

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Methanol | 5–7 | 90–95 |

| Ethanol | 4 | 78–80 |

| Acetonitrile | 3 | 71–73 |

| THF | 3 | 55–58 |

Methanol emerges as the optimal solvent due to its polarity and compatibility with the ionic liquid.

Cyclization of Substituted Phenylhydrazines

An alternative route involves cyclizing phenylhydrazine derivatives with methyl-substituted ketals under acidic conditions.

Ketal-Based Synthesis

Phenylhydrazine hydrochloride reacts with a methyl-substituted ketal (e.g., derived from 4-methylcyclohexanone) in 10% aqueous H₂SO₄ at 90°C. The reaction proceeds via in situ hydrolysis of the ketal to the ketone, followed by cyclization to form the tetrahydrocarbazole framework. This method avoids isolation of intermediates, streamlining the synthesis with 92% overall yield.

Critical Evaluation of Methodologies

Yield and Efficiency

化学反应分析

Types of Reactions:

Oxidation: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 9-methyl-2,3,4,9-tetrahydro-1H-carbazole using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acetic acid at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products:

Oxidation: Oxidized derivatives such as this compound oxides.

Reduction: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

Substitution: Halogenated derivatives like this compound bromide.

科学研究应用

Biological Activities

Research indicates that 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits several notable biological activities:

Anticancer Properties

Studies have shown that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of this compound demonstrated significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents .

Antibacterial and Antifungal Activities

The compound has shown effectiveness against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). It inhibits biofilm formation and bacterial growth with minimum inhibitory concentrations ranging from 15.625 to 62.5 µM . Additionally, it exhibits antifungal properties that warrant further investigation.

Antiviral Activity

Preliminary studies suggest that certain derivatives can inhibit viral replication mechanisms. This includes interactions with specific molecular targets that enhance their efficacy against viral strains .

Applications in Medicinal Chemistry

The potential therapeutic applications of this compound are extensive:

- Pharmaceutical Development : Its biological activities make it a candidate for developing new drugs targeting cancer and infectious diseases.

- Chemical Probes : The compound serves as a chemical probe for studying enzyme interactions and cellular processes in various biological systems .

Case Studies and Research Findings

Several significant studies have contributed to the understanding of this compound's biological activity:

- Anticancer Study : Research indicated that derivatives exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.

- Antibacterial Activity : A study emphasized the effectiveness of this compound against MRSA strains, demonstrating its potential as an antibacterial agent.

- Antiviral Mechanism : Investigations revealed that certain derivatives could inhibit phosphatase activity in bacterial systems, leading to enhanced understanding of their antiviral potential .

作用机制

The mechanism of action of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For instance, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival .

相似化合物的比较

Structural Analogues with Indole-Based Substituents

Derivatives functionalized at position 4 with indole moieties (e.g., bromo-, methoxy-, or nitro-substituted indoles) exhibit distinct properties:

- Substituent Impact: Electron-withdrawing groups (e.g., Br, NO₂) increase melting points compared to electron-donating groups (e.g., OCH₃) due to enhanced intermolecular interactions .

Sulfur-Containing Derivatives

Thioether-functionalized derivatives demonstrate altered solubility and reactivity:

Methoxy-Substituted Analogues

Photophysically Active Derivatives

- 5,7-Dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (KTHC-57) :

Physicochemical and Structural Analysis

| Property | 9-Methyl Parent Compound | 6-Methoxy Derivative | KTHC-57 (5,7-Dimethoxy) |

|---|---|---|---|

| Molecular Weight | 199.25 | 215.25 | 257.28 (estimated) |

| logP | 2.83 | 1.27 (predicted) | ~1.5 (polar substituents) |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Applications | Synthetic intermediate | Irritant (Xi) | Fluorescent probe |

- Crystallography : Furan-substituted analogues (e.g., LESBAO, OMABAG) exhibit π-π stacking and hydrogen bonding, influencing solid-state packing .

生物活性

9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula and a molecular weight of 199.25 g/mol. This compound belongs to the carbazole family and has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The biological activity of this compound can be attributed to its interactions with various biomolecules. It primarily influences cellular functions through:

- Enzyme Interactions : The compound binds to specific enzymes, inhibiting or activating their functions. This binding often involves hydrogen bonding and hydrophobic interactions, which can alter enzyme conformation and activity.

- Gene Expression Modulation : It has been shown to affect the expression of genes associated with cell cycle regulation and apoptosis. This modulation occurs through interactions with transcription factors and regulatory proteins.

Biological Activities

- Anticancer Properties : Studies indicate that this compound exhibits significant anticancer activity. For instance, it has been reported to induce apoptosis in various cancer cell lines by modulating apoptotic pathways .

- Antimicrobial Effects : The compound demonstrates antimicrobial properties against a range of pathogens. Its derivatives have been tested for effectiveness against bacterial and fungal strains .

- Anti-inflammatory Activity : Research suggests that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Activity

A study published in the Journal of Fluorescence explored the anticancer potential of this compound derivatives. The derivatives were tested against several cancer cell lines, showing IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Study 2: Antimicrobial Efficacy

In a recent investigation, the antimicrobial activity of this compound was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones in agar diffusion assays compared to standard antibiotics .

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Oxidative Stress Response : It interacts with enzymes that modulate oxidative stress within cells.

- Cell Signaling Pathways : Its influence on signaling molecules can lead to changes in cellular responses to external stimuli.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters that enable its movement across cellular membranes. The localization within subcellular compartments such as mitochondria or the nucleus is crucial for its biological effects.

Comparison with Similar Compounds

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| This compound | Methyl group at the 9-position | Anticancer, antimicrobial |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Methyl group at the 6-position | Less potent than 9-methyl variant |

| 2,3,4,9-Tetrahydro-1H-carbazol-1-one | No methyl substitution | Moderate biological activity |

The presence of the methyl group at the 9-position enhances lipophilicity and interaction with biological membranes compared to its analogs .

常见问题

Q. What are the established synthetic routes for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how are intermediates characterized?

The compound is synthesized via hydrazone intermediates, as reported by Rajendra Prasad & Vijayalakshmi (1994). A typical route involves cyclization of substituted hydrazones under acidic conditions, followed by oxidation to yield the 1-oxo derivative. For structural confirmation, intermediates are characterized using - and -NMR spectroscopy, while the final product is validated via single-crystal X-ray diffraction to resolve bond angles and ring conformations .

Q. How is X-ray crystallography employed to resolve structural ambiguities in carbazole derivatives?

X-ray crystallography reveals non-planar carbazole units, with dihedral angles between benzene and pyrrole rings (e.g., 0.71° in 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione). Disorder in cyclohexene rings (e.g., C2A, C3A, C4A atoms) is modeled using split occupancies (86:14 ratio) and refined with damping factors to stabilize hydrogen atom positions. Intermolecular hydrogen bonds (N–H···S) form motifs, critical for crystal packing analysis .

Q. What starting materials and catalysts are prioritized for synthesizing carbazole analogs?

Key reagents include Lawesson’s reagent (for thionation of 1-oxo derivatives) and palladium catalysts (e.g., [Pd(OAc)]) for cross-coupling reactions. For example, 1-methyl-9H-carbazole is synthesized from 2-methylaniline and 1-bromo-2-chlorobenzol using KPO as a base in NMP solvent at 130°C, yielding 56% product after column chromatography .

Advanced Questions

Q. How are crystallographic disorder and hydrogen bonding ambiguities addressed in cyclohexene-containing carbazoles?

Disordered atoms (e.g., in the cyclohexene ring of 6-methyl-1-thione derivative) are modeled over two positions with occupancy factors refined to 0.86 and 0.14. Hydrogen atoms are geometrically positioned, and values are constrained to 1.2–1.5× the parent atom’s . For N–H···S interactions, difference Fourier maps guide free refinement of H atoms, ensuring accurate hydrogen bond geometry (e.g., N9–H···S distance: 2.32 Å) .

Q. What strategies optimize reaction yields in multi-step syntheses of functionalized carbazoles?

- Reagent stoichiometry: Lawesson’s reagent is used in equimolar ratios (1:1) with 1-oxo precursors during thionation, achieving 72% yield after 6-hour reflux in pyridine .

- Solvent selection: Polar aprotic solvents (e.g., NMP) enhance palladium-catalyzed cross-coupling efficiency at 130°C .

- Purification: Recrystallization from ethanol or toluene removes byproducts, as seen in 1,3-dipolar cycloadditions yielding triazole-carbazole hybrids with >85% purity .

Q. How are contradictory mechanistic data analyzed in carbazole ring-forming reactions?

Conflicting reports on Claisen vs. Diels-Alder pathways are resolved using isotopic labeling and kinetic studies. For example, olefin metathesis and Diels-Alder reactions are distinguished by monitoring -labeled intermediates via - HSQC NMR. Computational modeling (DFT) further validates transition states and regioselectivity in heterocycle annulation .

Q. What functionalization strategies enhance the biological activity of carbazole derivatives?

- N-Acylation: Reacting carbazoles with acyl chlorides (e.g., valeramide) under basic conditions introduces ketone groups, yielding N-acyl derivatives with 74–87% efficiency .

- Triazole conjugation: Click chemistry (azide-alkyne cycloaddition) attaches pharmacophores like oxazoline-methyltriazole to the carbazole core, confirmed via 2D - HMBC NMR .

Q. How are reaction mechanisms elucidated for carbazole ring formation?

Mechanistic studies employ deuterium labeling (e.g., quenching) to track proton transfer in hydrazone cyclization. For Claisen rearrangements, -NMR kinetics at variable temperatures (25–80°C) identify rate-determining steps, while HR-MS detects intermediates like [M+H] ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。